TCN 213 is classified as a non-competitive antagonist that selectively blocks the GluN2A subtype of N-methyl-D-aspartate receptors. Its pharmacological profile indicates that it acts in a glycine-dependent manner, meaning its antagonistic effects are influenced by the presence of glycine, a co-agonist required for receptor activation. This specificity makes TCN 213 an important tool for studying the functional roles of different NMDA receptor subtypes in various physiological and pathological contexts.
The synthesis of TCN 213 involves several key steps that utilize organic chemistry techniques to create its complex molecular structure. While specific synthetic pathways are not detailed in the available literature, compounds like TCN 213 typically undergo processes such as:
The precise synthetic route can vary based on the desired yield and purity of the final compound.
TCN 213 has a complex molecular structure that can be described as follows:
The three-dimensional conformation of TCN 213 is critical for its interaction with the NMDA receptor, influencing both its binding affinity and specificity.
TCN 213 primarily participates in biochemical reactions where it interacts with NMDA receptors. Its mechanism involves:
Experimental studies have demonstrated that TCN 213 effectively modulates synaptic responses in neuronal cultures, showcasing its utility in research settings.
The mechanism of action for TCN 213 involves several steps:
Studies have shown that TCN 213 can effectively alter neuronal excitability and synaptic strength, underscoring its relevance in neuropharmacology.
These properties are essential for handling and application in laboratory settings, particularly when used in biological assays.
TCN 213 has several important applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: